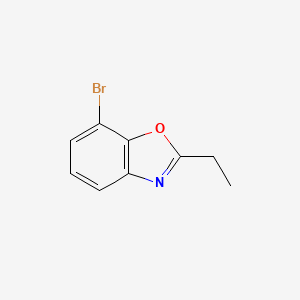

7-Bromo-2-ethylbenzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-2-ethylbenzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and an ethyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethylbenzoxazole typically involves the condensation of 2-aminophenol with an appropriate brominated precursor. One common method is the reaction of 2-amino-5-bromophenol with ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as copper(I) iodide can further enhance the efficiency of the reaction.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-2-ethylbenzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

- Substituted benzoxazoles

- Oxidized derivatives such as carboxylic acids or aldehydes

- Reduced benzoxazoline derivatives

Aplicaciones Científicas De Investigación

Biological Activities

7-Bromo-2-ethylbenzoxazole exhibits a range of biological activities, making it a subject of interest for pharmaceutical research. The following table summarizes its key biological properties:

Case Studies

Several case studies have illustrated the applications of this compound in different contexts:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound, against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant antibacterial activity, particularly at concentrations as low as 25 μg/mL. Molecular docking studies suggested that the mechanism of action involves inhibition of bacterial DNA gyrase, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

Research focused on the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and HCT-116). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating promising potential for further development as an anticancer agent. The study emphasized the need for further in vivo investigations to assess therapeutic efficacy and safety profiles .

Case Study 3: Antioxidant Activity

An investigation into the antioxidant properties of benzoxazole derivatives found that this compound significantly scavenged free radicals in vitro. This property suggests its potential application in formulations aimed at reducing oxidative stress-related diseases .

Mecanismo De Acción

The mechanism of action of 7-Bromo-2-ethylbenzoxazole is primarily based on its ability to interact with biological macromolecules. The bromine atom can form halogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The ethyl group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more easily. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparación Con Compuestos Similares

- 7-Bromo-2-methylbenzoxazole

- 7-Bromo-2-phenylbenzoxazole

- 7-Bromo-2-chlorobenzoxazole

Comparison:

7-Bromo-2-methylbenzoxazole: Similar in structure but with a methyl group instead of an ethyl group. This slight difference can affect the compound’s lipophilicity and biological activity.

7-Bromo-2-phenylbenzoxazole: Contains a phenyl group, making it more aromatic and potentially more stable. This compound may have different binding affinities to biological targets.

7-Bromo-2-chlorobenzoxazole: The presence of a chlorine atom instead of an ethyl group can significantly alter the compound’s reactivity and interaction with biological molecules.

Actividad Biológica

7-Bromo-2-ethylbenzoxazole is a derivative of benzoxazole that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenol with an appropriate bromo-substituted aromatic compound. Various eco-friendly methods have been developed to enhance yield and reduce environmental impact. For instance, some studies have utilized green catalysts such as fly ash in the synthesis process, achieving yields between 52% and 86% depending on the substrate used .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. Specifically, these compounds have shown activity against various gram-positive and gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 25 μg/mL |

| 7-Bromo-2-methylbenzoxazole | Pseudomonas aeruginosa | 50 μg/mL |

| 2-Phenylbenzoxazole | Streptococcus pyogenes | 5 μg/mL |

In a study focusing on antimicrobial properties, compounds were tested using agar diffusion methods. The results indicated that many benzoxazole derivatives inhibited bacterial growth effectively, particularly against E. coli and S. aureus . The antibacterial action is believed to be linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study:

A study investigated the effects of a series of benzoxazole derivatives on human cancer cell lines. Among them, this compound was noted for its ability to inhibit cell proliferation in bladder cancer cells (T24) and breast cancer cells (MCF-7). The compound exhibited an IC50 value indicative of significant cytotoxicity towards these cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. Variations in substitution patterns on the benzoxazole ring can significantly affect the compound's potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity | Remarks |

|---|---|---|

| Bromine at position 7 | Enhanced antimicrobial activity | Critical for interaction with target enzymes |

| Ethyl group at position 2 | Improved solubility | Affects bioavailability |

| Phenyl substitution | Increased anticancer potential | Alters binding affinity |

Studies have shown that introducing different substituents can enhance or diminish the biological activity of benzoxazoles, making it essential to explore various configurations to identify optimal candidates for drug development .

Propiedades

IUPAC Name |

7-bromo-2-ethyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNISCIEEJVPTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.